molecular formula C10H12N4O B2957380 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 113520-22-2

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2957380
CAS No.: 113520-22-2
M. Wt: 204.233
InChI Key: GSHPHBYVQTWDMY-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS: 113520-22-2, Molecular Formula: C₁₀H₁₂N₄O, Molecular Weight: 204.23 g/mol) is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with a piperazine group at position 2 . The compound has been crystallized in multiple polymorphic forms (e.g., hydrate, polymorphs 6 and 7) with distinct unit cell parameters, influencing its physicochemical behavior . Despite structural similarities to active H₃ antagonists, this compound exhibits negligible receptor activity, making it a key reference for comparative studies .

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)13-10(15-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHPHBYVQTWDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base, followed by cyclization with an oxazoline derivative . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Ring System Impact : Thiazolo derivatives (e.g., compound 2) exhibit higher H₃ antagonism than oxazolo analogs, likely due to enhanced sulfur-mediated hydrophobic interactions .
  • Polymorphism : The target compound’s polymorphs (5, 6, 7) show distinct crystallographic packing, with the hydrate form (5) displaying elongated $c$-axis dimensions (36.95 Å) due to water incorporation .

H₃ Receptor Antagonism

While the target compound is inactive, structural analogs demonstrate varying efficacy:

  • Compound 2 (Thiazolo[4,5-c]pyridine): Highest activity due to optimal steric fit in the H₃ receptor’s hydrophobic pocket .

Antimicrobial and Enzyme Inhibitory Activities

Other oxazolo[4,5-b]pyridine derivatives exhibit diverse bioactivities unrelated to H₃ receptors:

Derivative Structure Substituent Activity (IC₅₀/MIC) Target Reference
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Benzyl/phenyl groups IC₅₀ = 0.35 µM (FAAH inhibition) Fatty acid amide hydrolase
2-Phenyloxazolo[4,5-b]pyridines Substituted phenyl rings MIC = 6.25–50 µg/mL (antibacterial) Staphylococcus aureus
2-Benzyloxazolo[4,5-b]pyridine Benzyl moiety at position 2 IC₅₀ = 1.2 µM (antifungal) Candida albicans

Key Observations :

  • Substituent Influence : Benzyl or bulky groups at position 2 enhance antifungal and antibacterial activities by improving membrane penetration .
  • Enzyme Selectivity : The piperazinyl group in the target compound may reduce FAAH inhibition compared to anilide derivatives, as seen in compound 4i .

QSAR and Pharmacophore Insights

Quantitative structure-activity relationship (QSAR) studies highlight critical features:

  • Lipophilicity (logP) : Optimal logP values (~2.5–3.5) correlate with antifungal activity; the target compound’s logP (predicted ~1.8) may limit bioavailability .
  • Solubility (AClogS) : Higher solubility improves CNS penetration but reduces target binding affinity, explaining the target’s low H₃ activity despite favorable ADME properties .
  • Ring System : Oxazolo[4,5-b]pyridine cores with electron-withdrawing substituents enhance antimicrobial activity, whereas piperazine’s electron-donating nature may counteract this .

Biological Activity

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to an oxazolo[4,5-b]pyridine structure, creating a fused bicyclic system. This unique arrangement contributes to its chemical reactivity and biological activity. The presence of the piperazine ring enhances solubility and facilitates interactions with various biological targets, making it a subject of interest for drug development .

Chemical Formula: C₁₀H₁₂N₄O
CAS Number: 113520-22-2
MDL Number: MFCD09743365

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures show promising antimicrobial effects. For instance, derivatives of piperazine have been evaluated for their activity against various bacterial strains, indicating potential in developing new antibacterial agents .
  • Analgesic and Anti-inflammatory Properties: Similar oxazolo-pyridine derivatives have demonstrated analgesic and anti-inflammatory effects in animal models. These properties are crucial for the development of new pain management therapies .
  • Anticancer Potential: In vitro studies on related compounds have shown significant anticancer activity against various cancer cell lines. For example, some derivatives displayed growth inhibition with GI50 values ranging from 0.2 to 2.0 μM against leukemia and colon cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that integrate the piperazine and oxazole components. The general synthetic pathway includes:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions.
  • Purification and characterization of the final compound using techniques such as NMR and mass spectrometry .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of a related compound against Staphylococcus aureus and MRSA. The minimum inhibitory concentrations (MICs) were determined to be low (around 2.5 μg/mL), indicating strong antibacterial properties .

Study 2: Anticancer Screening

In another investigation involving a series of oxazolo-pyrimidine derivatives, one compound showed selective cytotoxicity against leukemia cell lines with an LC50 greater than 100 μM for non-cancerous cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridineOxazole-PyridineDifferent oxazole substitution pattern
3-(Piperazin-1-yl)quinolineQuinolineExhibits different biological activity profiles
4-(Piperazin-1-yl)thieno[3,2-c]pyridineThieno-PyridineKnown for its anti-inflammatory properties
2-(Piperidin-1-yl)imidazo[4,5-b]pyridineImidazo-PyridineDisplays neuroprotective effects

This table highlights the structural diversity among compounds related to this compound and their distinct biological activities.

Q & A

Basic: What are the standard synthetic routes for 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine?

Answer:
The core structure is typically synthesized via cyclocondensation or Mannich reactions. For example, derivatives of oxazolo[4,5-b]pyridine can be prepared by reacting 2,3-diaminopyridine or halogen-substituted analogs with secondary amines (e.g., piperazine) under reflux in dioxane or THF. Key steps include:

  • Cyclization : Using formaldehyde in Mannich reactions to introduce the piperazine moiety .
  • Halogen activation : 5-Halogeno-2-thioxoimidazo[4,5-b]pyridine intermediates react with amines at elevated temperatures (105–110°C) to form the oxazolo-pyridine backbone .
  • Sulfonylation : Post-cyclization modifications with alkyl/arylsulfonyl chlorides enhance structural diversity .

Basic: How are structural and purity characteristics validated for this compound?

Answer:
Characterization relies on:

  • Spectroscopy : 1H/13C NMR to confirm regioselectivity of substitutions (e.g., distinguishing oxazole vs. pyridine ring protons) .
  • Mass spectrometry : LC-MS for molecular weight verification and impurity profiling (e.g., detecting unreacted diaminopyridine precursors) .
  • Elemental analysis : To ensure stoichiometric ratios of C, H, N, and halogens .

Advanced: How do structural modifications (e.g., halogenation, aryl substitutions) influence bioactivity?

Answer:

  • Halogenation : 5-Bromo or 5-chloro substituents enhance receptor binding affinity in pharmacological studies, likely due to increased lipophilicity and steric effects .
  • Piperazine substituents : 2-Methoxyphenylpiperazine derivatives show improved CNS penetration compared to morpholine analogs, as evidenced by pharmacokinetic studies in neuropharmacological models .
  • Sulfonyl groups : Arylsulfonyl modifications (e.g., 4-chlorophenyl) improve metabolic stability by reducing CYP450-mediated oxidation .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC50 values in kinase assays) may arise from:

  • Assay conditions : Buffer pH (e.g., Tris vs. HEPES) can alter ionization states of basic piperazine groups, affecting binding .
  • Impurity profiles : Unreacted intermediates (e.g., 2-thioxoimidazo byproducts) may act as off-target inhibitors. Validate purity via HPLC-MS .
  • Cellular vs. enzymatic assays : Membrane permeability differences in cell-based assays require normalization to intracellular concentration metrics .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Solvent limitations : Reflux in dioxane (toxic) is replaced with ethanol/water mixtures at higher pressures to improve safety .
  • Mannich reaction optimization : Slow formaldehyde addition prevents oligomerization of piperazine intermediates .
  • Purification : Column chromatography is replaced with recrystallization (e.g., using ethyl acetate/hexane) for gram-scale batches .

Advanced: How does this compound compare to structurally related heterocycles (e.g., imidazo[4,5-b]pyridines)?

Answer:

  • Electron density : The oxazole ring’s electron-deficient nature reduces π-π stacking compared to imidazo analogs, altering binding to ATP pockets in kinase targets .
  • Solubility : Piperazine substitution improves aqueous solubility (logP ~1.2) relative to morpholine derivatives (logP ~2.5), critical for in vivo bioavailability .

Advanced: What computational methods support SAR studies for this scaffold?

Answer:

  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding modes to serotonin receptors, guided by piperazine’s conformational flexibility .
  • DFT calculations : Assess charge distribution in the oxazole ring to prioritize electrophilic substitution sites for functionalization .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Answer:

  • Forced degradation : Exposure to pH 1.2 (simulating gastric fluid) and pH 7.4 (plasma) identifies hydrolytic cleavage at the oxazole-piperazine junction as a major degradation pathway .
  • LC-MS/MS : Quantifies degradation products (e.g., piperazine-free oxazolo-pyridine fragments) to establish structure-stability relationships .

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